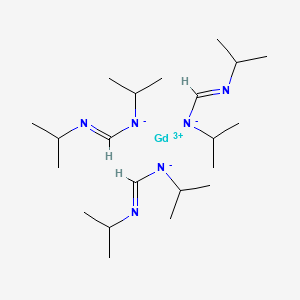![molecular formula C144H152Cl8O16 B6288724 4-Chlorobutyloxybenzyloxycalix[8]arene CAS No. 2223113-36-6](/img/structure/B6288724.png)
4-Chlorobutyloxybenzyloxycalix[8]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobutyloxybenzyloxycalix[8]arene (4-CBBC) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its unique chemical structure and potential applications in scientific research. 4-CBBC is an aromatic compound with an octahedral structure, consisting of eight benzene rings connected by four chlorobutyloxy groups. 4-CBBC has been found to possess a variety of properties and applications, including being used as a catalyst in organic synthesis, as a fluorescent dye, and as a fluorescent probe for detection of reactive oxygen species (ROS).
Applications De Recherche Scientifique
4-Chlorobutyloxybenzyloxycalix[8]arene has a variety of potential applications in scientific research. It has been used as a fluorescent dye to label proteins, as a fluorescent probe for detection of reactive oxygen species (ROS), and as a catalyst in organic synthesis. 4-Chlorobutyloxybenzyloxycalix[8]arene has also been studied for its potential use in bioimaging, drug delivery, and cancer therapy.
Mécanisme D'action
The mechanism of action of 4-Chlorobutyloxybenzyloxycalix[8]arene is not yet fully understood, but it is believed to be related to its unique chemical structure. 4-Chlorobutyloxybenzyloxycalix[8]arene is an aromatic compound with an octahedral structure, consisting of eight benzene rings connected by four chlorobutyloxy groups. It is believed that the presence of the chlorobutyloxy groups on the molecule increases its solubility in water, allowing it to interact with cell membranes and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chlorobutyloxybenzyloxycalix[8]arene are not yet fully understood. However, it has been shown to interact with cell membranes, suggesting that it may have an effect on cell signaling pathways. Additionally, 4-Chlorobutyloxybenzyloxycalix[8]arene has been found to have antioxidant activity, suggesting it may be beneficial in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chlorobutyloxybenzyloxycalix[8]arene in laboratory experiments include its low cost, easy availability, and wide range of potential applications. Additionally, 4-Chlorobutyloxybenzyloxycalix[8]arene has been found to be relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of 4-Chlorobutyloxybenzyloxycalix[8]arene is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
Orientations Futures
The potential future directions for 4-Chlorobutyloxybenzyloxycalix[8]arene research include further investigation into its mechanism of action, its effects on cell signaling pathways, and its potential applications in bioimaging, drug delivery, and cancer therapy. Additionally, research into the synthesis of 4-Chlorobutyloxybenzyloxycalix[8]arene derivatives with modified chemical structures could lead to new and improved applications. Finally, further research into the biochemical and physiological effects of 4-Chlorobutyloxybenzyloxycalix[8]arene could lead to new insights into its potential therapeutic applications.
Méthodes De Synthèse
4-Chlorobutyloxybenzyloxycalix[8]arene can be synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that uses an organoboron reagent to form a carbon-carbon bond between two aryl or alkenyl halides. The Ullmann reaction is a palladium-catalyzed cross-coupling reaction that uses an organocopper reagent to form a carbon-carbon bond between two aryl or alkenyl halides.
Propriétés
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(4-chlorobutoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H152Cl8O16/c145-57-25-33-65-153-137-113-73-115-83-130(162-98-106-43-11-2-12-44-106)85-117(138(115)154-66-34-26-58-146)75-119-87-132(164-100-108-47-15-4-16-48-108)89-121(140(119)156-68-36-28-60-148)77-123-91-134(166-102-110-51-19-6-20-52-110)93-125(142(123)158-70-38-30-62-150)79-127-95-136(168-104-112-55-23-8-24-56-112)96-128(144(127)160-72-40-32-64-152)80-126-94-135(167-103-111-53-21-7-22-54-111)92-124(143(126)159-71-39-31-63-151)78-122-90-133(165-101-109-49-17-5-18-50-109)88-120(141(122)157-69-37-29-61-149)76-118-86-131(163-99-107-45-13-3-14-46-107)84-116(139(118)155-67-35-27-59-147)74-114(137)82-129(81-113)161-97-105-41-9-1-10-42-105/h1-24,41-56,81-96H,25-40,57-80,97-104H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORVRNRWIZPXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCCl)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=CC(=CC(=C5OCCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCCl)OCCCCCl)OCCCCCl)OCCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H152Cl8O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
